molecular formula C17H21N3O B5682577 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine

4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine

Cat. No. B5682577
M. Wt: 283.37 g/mol
InChI Key: DSIVUTMFBHMZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine, also known as EMA401, is a small molecule drug that has gained attention in recent years for its potential in treating chronic pain.

Mechanism of Action

4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine works by blocking the function of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is found in the nervous system and is involved in the transmission of pain signals. By blocking the function of this receptor, 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine is able to reduce the transmission of pain signals, resulting in a reduction in pain.
Biochemical and Physiological Effects:
4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine has been shown to have a number of biochemical and physiological effects. In addition to its ability to reduce pain, 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine has been shown to have anti-inflammatory effects and to be neuroprotective. These effects are thought to be related to the drug's ability to block the function of the AT2R receptor.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine is that it has been shown to be effective in reducing pain in a number of different types of chronic pain conditions. Additionally, the drug has been shown to have a good safety profile, with few side effects reported in clinical trials. However, one limitation of 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine is that it is a small molecule drug, which can make it difficult to target specific tissues or cells in the body.

Future Directions

There are a number of future directions for research on 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine. One area of interest is the potential for the drug to be used in combination with other pain medications to improve pain relief. Additionally, there is interest in exploring the use of 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine in other types of chronic pain conditions, such as fibromyalgia and chronic lower back pain. Finally, there is interest in exploring the potential for 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine to be used as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine is synthesized through a multi-step process involving the reaction of several key reagents. The synthesis begins with the reaction of 4-ethyl-6-chloropyrimidine with sodium hydride to form the corresponding pyrimidine anion. This anion is then reacted with 2-methylbenzyl alcohol to form the corresponding alkoxide, which is then reacted with 3-bromoazetidine to form the desired product, 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine.

Scientific Research Applications

4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine has been the subject of several scientific research studies focused on its potential as a treatment for chronic pain. One study found that 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine was effective in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that can occur after an episode of shingles. Another study found that 4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine was effective in reducing pain in patients with neuropathic pain caused by chemotherapy.

properties

IUPAC Name

4-ethyl-6-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-15-8-17(19-12-18-15)20-9-16(10-20)21-11-14-7-5-4-6-13(14)2/h4-8,12,16H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIVUTMFBHMZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)OCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine

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